Pholcodine monohydrate
Übersicht
Beschreibung
Pholcodine monohydrate is an opioid cough suppressant (antitussive) used to treat dry, unproductive coughs. It is known for its mild sedative effects but lacks significant analgesic properties. The compound is also referred to as morpholinylethylmorphine and homocodeine . This compound is commonly found in cough lozenges and oral solutions .
Vorbereitungsmethoden
Pholcodine monohydrate is synthesized through a series of chemical reactions involving morphine derivatives. The synthetic route typically involves the reaction of morphine with ethylene oxide to form 3-O-morpholinoethylmorphine, which is then further processed to obtain pholcodine . Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as chromatography for purification .
Analyse Chemischer Reaktionen
Pholcodine monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pholcodine can lead to the formation of norpholcodine and other metabolites .
Wissenschaftliche Forschungsanwendungen
Pholcodine monohydrate has several scientific research applications across various fields:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Medicine: Primarily used as a cough suppressant in clinical settings.
Industry: Utilized in the formulation of over-the-counter cough syrups and lozenges.
Wirkmechanismus
Pholcodine monohydrate acts on the central nervous system by depressing the cough reflex. It achieves this by directly affecting the cough center in the medulla oblongata . The compound readily crosses the blood-brain barrier and binds to opioid receptors, leading to a reduction in the frequency and intensity of coughing . Unlike other opioids, pholcodine has minimal analgesic effects and a lower potential for dependence .
Vergleich Mit ähnlichen Verbindungen
Pholcodine monohydrate is often compared to other opioid cough suppressants such as codeine and dextromethorphan. While all three compounds are effective antitussives, pholcodine is unique in its lower potential for dependence and minimal analgesic properties . Codeine, on the other hand, has significant analgesic effects and a higher risk of dependence . Dextromethorphan is a non-opioid antitussive with a different mechanism of action, acting as an NMDA receptor antagonist .
Similar Compounds
- Codeine
- Dextromethorphan
- Morphine
- Norpholcodine
This compound stands out due to its specific pharmacological profile, making it a valuable option for treating dry coughs with a lower risk of dependence .
Biologische Aktivität
Pholcodine monohydrate is an opioid derivative primarily used as a cough suppressant. Its biological activity is characterized by its mechanisms of action, pharmacokinetics, and associated risks, particularly concerning allergic reactions to neuromuscular blocking agents (NMBAs). This article synthesizes various research findings and case studies to provide a comprehensive overview of pholcodine's biological activity.
Pholcodine exerts its effects primarily through the central nervous system, specifically targeting the medulla oblongata, which is known as the "cough center." It acts as a weak mu-opioid receptor agonist, leading to the suppression of unproductive coughs while exhibiting mild sedative properties. Unlike other opioids, pholcodine has minimal analgesic effects and does not significantly alter respiratory function at therapeutic doses .
Pharmacokinetics
The pharmacokinetic profile of pholcodine reveals important parameters regarding its absorption, distribution, metabolism, and excretion:
Parameter | Value |
---|---|
Absorption | 88% of administered dose |
Tmax | 1.3 hours (60 mg dose) |
Cmax | 26.3 ng/ml |
Volume of Distribution | 265 L (one-compartment model) to 3207 L (two-compartment model) |
Protein Binding | 21-23% |
Half-life | 45 hours |
Clearance Rate | 126 ml/min |
Excretion (unchanged) | 25-30% in urine |
Pholcodine is metabolized slowly in the liver with minor conversion to morphine (approximately 1% of the dose). The elimination process shows that around 25-30% of the dose is excreted unchanged in urine, while fecal excretion accounts for about 5% .
Adverse Effects and Allergic Reactions
Recent studies have highlighted a significant association between pholcodine use and increased risk of anaphylaxis related to NMBAs. The ALPHO study demonstrated that patients who had taken pholcodine within the year prior to anesthesia showed an odds ratio of 8 for experiencing perianaesthetic anaphylactic reactions when exposed to NMBAs . This finding underscores the importance of monitoring pholcodine use in patients undergoing procedures requiring muscle relaxants.
Case Studies and Clinical Observations
A notable case study involved two patients who experienced allergic reactions to pholcodine. Subsequent testing revealed sensitization to NMBAs, suggesting a potential link between pholcodine exposure and increased risk of allergy . Moreover, observational studies have indicated that obesity may exacerbate this risk, highlighting the need for careful patient assessment prior to administering pholcodine-containing medications .
Eigenschaften
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4.H2O/c1-24-7-6-23-16-3-4-18(26)22(23)29-21-19(5-2-15(20(21)23)14-17(16)24)28-13-10-25-8-11-27-12-9-25;/h2-5,16-18,22,26H,6-14H2,1H3;1H2/t16-,17+,18-,22-,23-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMHFFCEDKOLBR-RNFKYSJUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCCN6CCOCC6)O[C@H]3[C@H](C=C4)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6254-99-5 | |
Record name | Pholcodine monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006254995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ol;hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHOLCODINE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538VG8KNRX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.